![molecular formula C19H17F3N4O B2362948 2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2415469-55-3](/img/structure/B2362948.png)
2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H17F3N4O and its molecular weight is 374.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
A study by Abd El-Salam et al. (2009) synthesized a series of compounds similar to the requested chemical and evaluated their anti-inflammatory activity. These compounds showed significant activity as prostaglandin inhibitors, making them potential leads for anti-inflammatory drugs.
Heterocyclic Compound Synthesis
Research by Dyachenko et al. (2015) focused on the synthesis of substituted tetrahydroquinoline-3-carbonitriles, highlighting the chemical's role in forming complex heterocyclic structures, potentially useful in various pharmaceutical applications.
Antimicrobial Activity
The synthesis of diamino derivatives of pyrano-[3,4-c]pyridines and tetrahydroisoquinolines, which include structures similar to the chemical , was explored by Paronikyan et al. (2018). These compounds were tested for antimicrobial activity, indicating potential applications in combating microbial infections.
Synthesis of Diverse Derivatives
A study by Goswami et al. (2022) reports the synthesis of various hexahydroquinoline-3-carbonitrile derivatives. These derivatives were screened for antibacterial and antifungal activity, demonstrating the compound's versatility in creating diverse bioactive molecules.
Formation of Heterotetracyclic Compounds
Research by Ojea et al. (1993) demonstrated the use of similar compounds in forming new heterotetracyclic structures, which can have significant implications in medicinal chemistry.
Non-Cyanide Synthesis
Kopchuk et al. (2017) Kopchuk et al. (2017) explored a non-cyanide method for synthesizing 3-cyanoisoquinolines, indicating the compound's utility in developing safer chemical synthesis methods.
Antifungal Properties
A study by Gholap et al. (2007) synthesized analogues of tetrahydroquinoline-3-carbonitrile, testing them for antifungal properties. This research adds to the understanding of the compound's potential in developing antifungal agents.
Antioxidant Activity
Research on the antioxidant activity of novel heterocyclic compounds derived from tetrahydropyrimidine, as reported by Salem et al. (2015), showcases another potential application of similar compounds in combating oxidative stress.
Potent Inhibition of Xanthine Oxidoreductase
Matsumoto et al. (2011) Matsumoto et al. (2011) described the use of a similar compound as a potent inhibitor of xanthine oxidoreductase, suggesting its potential in treating conditions like hyperuricemia.
Eigenschaften
IUPAC Name |
2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c20-19(21,22)17-8-14(5-6-24-17)27-15-10-26(11-15)18-13(9-23)7-12-3-1-2-4-16(12)25-18/h5-8,15H,1-4,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUWDNAEHXWKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2362869.png)
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
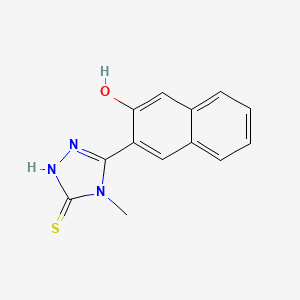
![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
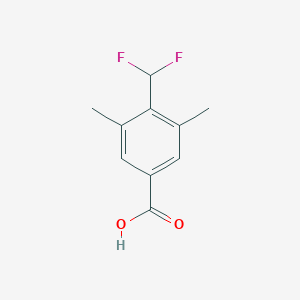
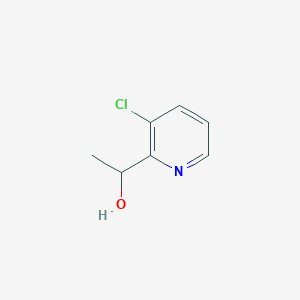
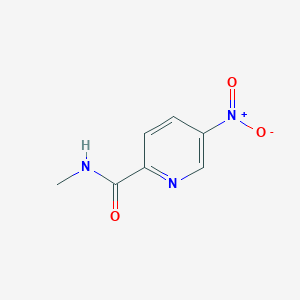

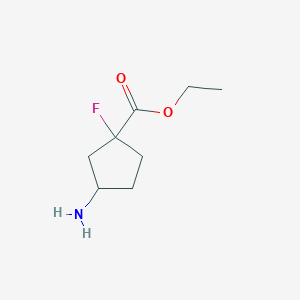
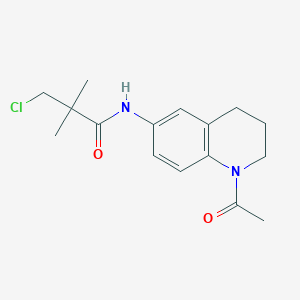
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
